Benzyl[1-(benzylamino)-2-nitroethenyl]amine
Overview
Description
Benzyl[1-(benzylamino)-2-nitroethenyl]amine is an organic compound with the CAS Number: 62390-82-3 . It has a molecular weight of 283.33 and its IUPAC name is N1,N~1~-dibenzyl-2-nitro-1,1-ethylenediamine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H17N3O2 . The InChI code for this compound is 1S/C16H17N3O2/c20-19(21)13-16(17-11-14-7-3-1-4-8-14)18-12-15-9-5-2-6-10-15/h1-10,13,17-18H,11-12H2 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 283.33 . The compound’s InChI code is 1S/C16H17N3O2/c20-19(21)13-16(17-11-14-7-3-1-4-8-14)18-12-15-9-5-2-6-10-15/h1-10,13,17-18H,11-12H2 .Scientific Research Applications
Synthesis of Heterocyclic Aminophosphonates
Benzylamine derivatives, including compounds similar to Benzyl[1-(benzylamino)-2-nitroethenyl]amine, have been utilized in the synthesis of heterocyclic aminophosphonates. These compounds are synthesized through reactions involving Schiff bases obtained from corresponding heterocyclic aldehydes and benzylic amines, reacted with diphenyl phosphonate or dibenzyl phosphonate to yield heterocyclic aminophosphonates. These compounds have potential applications in various fields, including medicinal chemistry and agriculture due to their bioactive properties (Boduszek, 1996).
Palladium-Catalyzed Carbonylative Aminohomologation
Research has shown the use of palladium catalysis in the direct aminomethylation of aryl halides, which involves benzyl amines. This process is part of the broader field of carbonylation reactions, which are significant for introducing carbonyl groups and homologating carbon chains in organic synthesis. The method has been noted for its applicability to a wide range of synthetically useful amines, highlighting the versatility of benzylamine derivatives in synthetic organic chemistry (Peng et al., 2018).
Ureido Sugars Synthesis
This compound-like compounds have been applied in the synthesis of new ureido sugars. These compounds, synthesized from reactions involving amino acid esters and specific sugar derivatives, represent an interesting area of research with potential applications in glycoscience and the development of novel biomolecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Amination of Benzylic C(sp3)-H Bonds
The use of iron catalysis for the intermolecular amination of benzylic C(sp3)-H bonds represents another application area. This method allows for the direct installation of amines into the benzylic position, highlighting the potential of benzylamine derivatives in facilitating novel transformations in organic chemistry, particularly in the synthesis of benzylamine-based compounds (Khatua et al., 2022).
Safety and Hazards
Benzyl[1-(benzylamino)-2-nitroethenyl]amine is classified under GHS07 and has a signal word of warning . The hazard statements associated with this compound are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
1-N,1-N'-dibenzyl-2-nitroethene-1,1-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-19(21)13-16(17-11-14-7-3-1-4-8-14)18-12-15-9-5-2-6-10-15/h1-10,13,17-18H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKFQNRZWAQLIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=C[N+](=O)[O-])NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395481 | |
Record name | 2B-023 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62390-82-3 | |
Record name | 2B-023 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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